molecular formula C9H12NOP B14429140 N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine CAS No. 79157-81-6

N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine

Cat. No.: B14429140
CAS No.: 79157-81-6
M. Wt: 181.17 g/mol
InChI Key: DKFDPBNBUPKPHG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine typically involves the reaction of a benzoxaphosphol precursor with dimethylamine. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions may lead to the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphosphol derivatives.

Scientific Research Applications

N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-2,1-benzoxaphosphol-1(3H)-amine include other organophosphorus compounds such as:

  • Triphenylphosphine
  • Dimethylphosphine oxide
  • Phospholane derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.

Properties

CAS No.

79157-81-6

Molecular Formula

C9H12NOP

Molecular Weight

181.17 g/mol

IUPAC Name

N,N-dimethyl-3H-2,1-benzoxaphosphol-1-amine

InChI

InChI=1S/C9H12NOP/c1-10(2)12-9-6-4-3-5-8(9)7-11-12/h3-6H,7H2,1-2H3

InChI Key

DKFDPBNBUPKPHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1C2=CC=CC=C2CO1

Origin of Product

United States

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